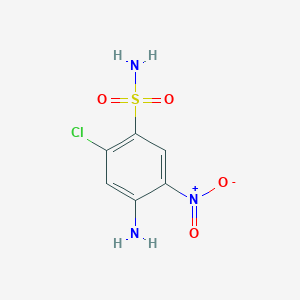

4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-amino-2-chloro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRYWHVAQSCUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-chloroaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The final step involves the reduction of the nitro group to an amino group. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and reducing agents like iron or tin in hydrochloric acid for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of strong acids and reducing agents.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron or tin in hydrochloric acid.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Iron or tin in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of 4-nitro-2-chloro-5-nitrobenzene-1-sulfonamide.

Reduction: Formation of 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential antibacterial properties due to the sulfonamide group.

Medicine: Investigated for its potential use in developing new drugs with antibacterial and anti-inflammatory properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication . The compound’s sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby competitively inhibiting its activity.

Comparison with Similar Compounds

Substitution Pattern and Functional Group Variations

The following table summarizes key structural analogues and their differences:

| Compound Name | CAS No. | Substituent Positions (Benzene Ring) | Key Functional Differences | Similarity Score |

|---|---|---|---|---|

| 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide | Not Provided | 1-SO₂NH₂, 2-Cl, 4-NH₂, 5-NO₂ | Reference Compound | N/A |

| 5-Amino-2-chlorobenzenesulfonamide | 2015-19-2 | 1-SO₂NH₂, 2-Cl, 5-NH₂ | Lacks nitro group at position 5 | 0.96 |

| 4,5-Diamino-2-chlorobenzenesulfonamide | 72426-59-6 | 1-SO₂NH₂, 2-Cl, 4-NH₂, 5-NH₂ | Replaces nitro with amino at C5 | 0.96 |

| 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide | Not Provided | 1-SO₂NH₂, 2-Br, 4-NH₂, 5-NO₂ | Bromo instead of chloro at C2 | N/A |

| 2-Acetamido-5-chloro-4-nitrobenzoic acid | 15531590 | 1-COOH, 2-Cl, 4-NO₂, 5-NHCOCH₃ | Carboxylic acid replaces sulfonamide | N/A |

Key Observations :

- Halogen Substitution: Replacing chloro with bromo (as in 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide) introduces steric and electronic differences. Bromine’s larger atomic radius may hinder interactions in biological systems or alter solubility .

- Amino vs. Nitro: In 4,5-Diamino-2-chlorobenzenesulfonamide, the dual amino groups increase electron density, making the compound more prone to oxidation compared to the nitro-containing target .

- Sulfonamide vs. Carboxylic Acid : The sulfonamide group in the target compound confers acidity (pKa ~10) and hydrogen-bonding capacity, whereas carboxylic acid derivatives (e.g., 2-acetamido-5-chloro-4-nitrobenzoic acid) exhibit stronger acidity (pKa ~2–4) and distinct solubility profiles .

Physicochemical Properties

- Solubility : The nitro and sulfonamide groups in the target compound likely reduce water solubility compared to carboxylic acid derivatives .

- Thermal Stability: Nitro-containing compounds generally exhibit lower thermal stability. For example, 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide may decompose at lower temperatures than its non-nitro analogues .

Biological Activity

4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide (CAS No. 72426-58-5) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Dihydropteroate Synthase

The primary mechanism of action for 4-amino-2-chloro-5-nitrobenzene-1-sulfonamide involves the inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme plays a crucial role in bacterial folate synthesis by catalyzing the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. By mimicking PABA, sulfonamides like this compound competitively inhibit DHPS, leading to a decrease in folate production and subsequently impairing bacterial growth and replication.

Biochemical Pathways

The inhibition of DHPS disrupts the folate synthesis pathway, which is essential for nucleic acid synthesis in bacteria. This disruption ultimately leads to the inhibition of DNA synthesis and cell division, making it an effective antibacterial agent .

Biological Activity

Antibacterial Properties

Research has demonstrated that 4-amino-2-chloro-5-nitrobenzene-1-sulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition have been measured to assess its efficacy.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 30 ± 0.12 | 7.81 |

| Staphylococcus aureus | 28 ± 0.10 | 10.00 |

| Klebsiella pneumoniae | 25 ± 0.15 | 12.50 |

| Bacillus subtilis | Not active | - |

The compound showed potent activity against E. coli, comparable to ciprofloxacin, while being less effective against Gram-positive bacteria like Bacillus subtilis .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antibacterial activity of various sulfonamides, including 4-amino-2-chloro-5-nitrobenzene-1-sulfonamide, against clinically relevant strains. The results indicated that this compound had a notable inhibitory effect on E. coli and S. aureus, with MIC values indicating strong bactericidal potential .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the sulfonamide group significantly impact antibacterial efficacy. The presence of both amino and nitro groups enhances biological activity by improving binding affinity to DHPS .

- Animal Model Studies : In animal models, varying dosages of the compound were tested for toxicity and efficacy in inhibiting bacterial infections. Low doses effectively inhibited bacterial growth without significant toxicity, suggesting a favorable therapeutic index.

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide?

The synthesis typically involves reacting a sulfonyl chloride derivative (e.g., 2-chloro-5-nitrobenzenesulfonyl chloride) with an amine under basic conditions. For example, analogous sulfonamide syntheses employ bases like triethylamine or pyridine to neutralize HCl generated during the reaction . Key intermediates may require sequential functionalization of the benzene ring, such as introducing amino groups via reduction or protecting strategies to avoid side reactions.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization involves:

- NMR spectroscopy for confirming the positions of substituents (e.g., distinguishing chloro and nitro groups via and NMR).

- IR spectroscopy to identify sulfonamide (S=O stretching at ~1350–1150 cm) and nitro (N–O stretching at ~1520–1350 cm) functional groups.

- X-ray crystallography to resolve the crystal structure, as demonstrated in related sulfonamide derivatives (e.g., confirming bond angles and hydrogen-bonding networks) .

Q. How does the solubility of this compound influence its experimental applications?

The compound’s solubility is dictated by its polar sulfonamide group and hydrophobic aromatic rings. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO or methanol) . Pre-formulation studies may assess pH-dependent solubility for biological assays or crystallization trials.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide?

Optimization strategies include:

- Base selection : Pyridine or triethylamine may enhance reactivity compared to weaker bases, as seen in analogous sulfonamide syntheses .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-sulfonation.

- Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures can isolate high-purity product.

Q. What structural features of this compound contribute to its biological or chemical activity?

The chloro and nitro groups act as electron-withdrawing substituents, enhancing the sulfonamide’s electrophilicity and potential for hydrogen bonding. These features are critical in enzyme inhibition studies, where the sulfonamide moiety often targets active sites (e.g., carbonic anhydrase inhibitors) . Modifications to the amino group (e.g., alkylation) can further modulate activity, as shown in structure-activity relationship (SAR) studies of related compounds .

Q. How can computational methods predict the reactivity or stability of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic attack.

- Molecular docking : Models interactions with biological targets (e.g., proteins) to prioritize derivatives for synthesis.

- Degradation studies : Simulate hydrolytic or oxidative pathways under varying pH/temperature conditions .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity data for sulfonamide derivatives?

- Purity verification : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .

- Assay standardization : Ensure consistent experimental conditions (e.g., buffer pH, incubation time) across studies.

- Structural confirmation : Cross-validate with X-ray or NMR data to rule out isomerization or degradation .

Q. What experimental evidence supports the stability of this compound under long-term storage?

Stability studies under controlled conditions (e.g., 4°C, inert atmosphere) are essential. Related sulfonamides show degradation via hydrolysis of the sulfonamide bond in acidic/basic environments. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can establish shelf-life .

Methodological Guidance

Q. What protocols are recommended for synthesizing derivatives with modified amino groups?

Q. How can researchers validate the sulfonamide’s role in target binding during mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.